![molecular formula C9H15NO3 B13484246 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is a compound that features a pyrrolidine ring and an oxetane ring, both of which are notable for their unique chemical properties and biological activities. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxetane ring is a four-membered oxygen-containing heterocycle. These structural features make this compound an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid typically involves the construction of the pyrrolidine and oxetane rings followed by their functionalization. One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds. This method can be used to introduce the pyrrolidine ring into the molecule . The oxetane ring can be synthesized through various cyclization reactions involving oxygen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
化学反应分析
Types of Reactions
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxetane ring can participate in ring-opening reactions that modify the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: This compound features a pyrrolidine ring but lacks the oxetane ring, making it less structurally complex.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: This compound contains an azetidine ring instead of a pyrrolidine ring, which can result in different chemical and biological properties.
(S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester: This compound is a methyl ester derivative, which can affect its solubility and reactivity.
Uniqueness
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is unique due to the presence of both the pyrrolidine and oxetane rings, which confer distinct chemical and biological properties. The combination of these rings allows for a greater diversity of interactions and reactivity, making the compound a valuable tool in various research applications.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-(3-pyrrolidin-1-yloxetan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-9(6-13-7-9)10-3-1-2-4-10/h1-7H2,(H,11,12) |
InChI 键 |
XPSCSMHUUBHDDA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2(COC2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
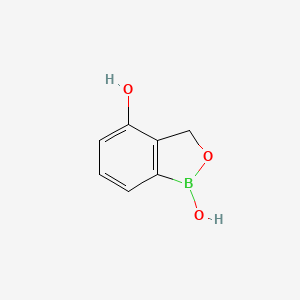
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
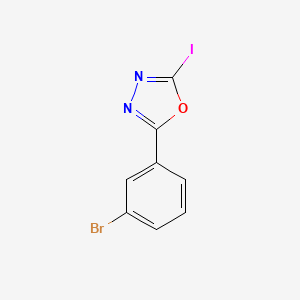
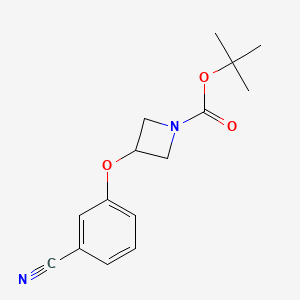
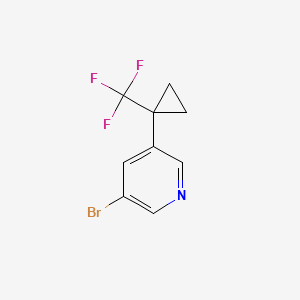
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
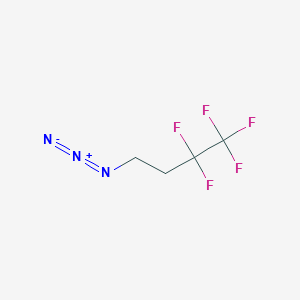
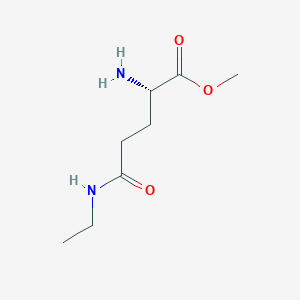
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)

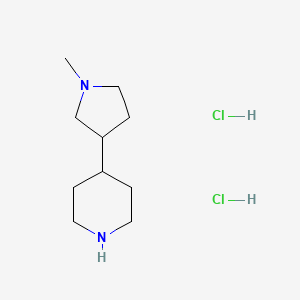
![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
